Thiacetarsamide
Overview
Description
Thiacetarsamide, also known as arsenamide, is an organoarsenic compound with the molecular formula C₁₁H₁₂AsNO₅S₂ and a molecular weight of 377.26 g/mol . It has been used primarily as a chemotherapeutic agent against canine heartworm (Dirofilaria immitis) and trichomonas . The compound is known for its trivalent arsenic content, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiacetarsamide can be synthesized through a multi-step process involving the reaction of arsenic trioxide with thioglycolic acid, followed by the addition of acetic anhydride . The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes rigorous quality control measures to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiacetarsamide undergoes various chemical reactions, including:
Oxidation: The arsenic in this compound can be oxidized to form arsenic pentoxide.
Reduction: The compound can be reduced to form arsenic trioxide.
Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include arsenic pentoxide, arsenic trioxide, and substituted derivatives of this compound .
Scientific Research Applications
Thiacetarsamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying arsenic chemistry.
Biology: Investigated for its effects on cellular processes and its potential as an antiparasitic agent.
Medicine: Primarily used in veterinary medicine for the treatment of heartworm infection in dogs.
Industry: Employed in the production of other organoarsenic compounds and as a biocide.
Mechanism of Action
Thiacetarsamide exerts its effects through several mechanisms:
Modulation of Glucose Uptake and Metabolism: It interferes with the glucose uptake and metabolism of parasites, leading to their death.
Inhibition of Glutathione Reductase: The compound inhibits the enzyme glutathione reductase, disrupting the redox balance within the parasite.
Alteration of Intestinal Epithelium: This compound alters the structure and function of the intestinal epithelium of parasites, impairing their ability to absorb nutrients.
Comparison with Similar Compounds
Similar Compounds
Arsphenamine: Another organoarsenic compound used historically for the treatment of syphilis and other parasitic infections.
Melarsomine: A modern alternative to thiacetarsamide, used for the treatment of heartworm infection in dogs.
Uniqueness
This compound is unique due to its specific mechanism of action and its historical significance as one of the early arsenic-based chemotherapeutic agents. While melarsomine has largely replaced it in veterinary medicine due to its improved safety profile, this compound remains an important compound for understanding arsenic chemistry and its biological effects .
Properties
IUPAC Name |
2-[(4-carbamoylphenyl)-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12AsNO5S2/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWEUNEYYXYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[As](SCC(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12AsNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201182 | |
Record name | Thiacetarsamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-72-6 | |
Record name | 2,2′-[[[4-(Aminocarbonyl)phenyl]arsinidene]bis(thio)]bis[acetic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiacetarsamide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiacetarsamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIACETARSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMF4ELY9TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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